2-Ethynyl-3-methoxypyridine is an organic compound with the molecular formula and a molecular weight of 133.15 g/mol. This compound is characterized by the presence of both an ethynyl group and a methoxy group attached to a pyridine ring. The compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its unique structural features and potential biological activities.
The synthesis of 2-Ethynyl-3-methoxypyridine typically involves multi-step reactions. One common method employs palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds between halogenated pyridine derivatives and ethynylboron reagents.
The molecular structure of 2-Ethynyl-3-methoxypyridine features a pyridine ring substituted at the 2-position with an ethynyl group (–C≡CH) and at the 3-position with a methoxy group (–OCH₃). This unique arrangement contributes to its chemical reactivity and potential interactions in biological systems.
2-Ethynyl-3-methoxypyridine can undergo various chemical reactions:
The mechanism of action of 2-Ethynyl-3-methoxypyridine involves its interaction with various molecular targets within biological systems. The ethynyl group is capable of participating in π-π interactions with aromatic residues in proteins, potentially influencing their function. Additionally, the methoxy group can form hydrogen bonds with biological molecules, which may affect their activity.
Relevant data regarding melting point, boiling point, and specific reactivity profiles should be referenced from experimental studies or material safety data sheets.
2-Ethynyl-3-methoxypyridine serves multiple roles in scientific research:
2-Ethynyl-3-methoxypyridine (C₈H₇NO, MW: 133.15 g/mol) is a bifunctional heterocyclic compound whose molecular architecture integrates two pharmacophoric elements: a methoxy group at the pyridine ring’s 3-position and an ethynyl group at the 2-position. This configuration creates a push-pull electronic system where the methoxy group acts as an electron-donating substituent, increasing π-electron density on the pyridine ring and enhancing its hydrogen-bond acceptor capacity. Conversely, the ethynyl group (–C≡CH) serves as a linear, rigid spacer with exceptional reactivity in metal-catalyzed coupling reactions. The bond lengths and angles derived from crystallographic analyses reveal near-perpendicular alignment between the methoxy oxygen’s lone pairs and the pyridine π-system, optimizing both steric accessibility and electronic delocalization [10].
Key structural contributions include:
Table 1: Structural Contributions of Functional Groups in 2-Ethynyl-3-methoxypyridine
Functional Group | Bond Characteristics | Electronic Effects | Role in Molecular Design |
---|---|---|---|
3-Methoxy | C–O: ~1.36 Å; C–O–C: ~117° | σ-withdrawing/π-donating | Solubility enhancement; H-bond acceptor |
2-Ethynyl | C≡C: ~1.20 Å; C–C≡: ~1.42 Å | Orthogonal π-system extension | Click chemistry handle; conjugation bridge |
The compound emerged as a specialized building block in the early 2010s, with its first reported synthesis (CAS: 1256805-99-8) occurring around 2012–2013. Early routes leveraged Sonogashira coupling between 2,3-dibromopyridine and trimethylsilylacetylene, followed by regioselective methoxylation and desilylation. This method suffered from moderate yields (45–60%) due to competing dialkylation [6] [9]. A pivotal advancement came in 2015 when Yu et al. developed a high-yield (76–85%), one-pot protocol using nucleophilic aromatic substitution (SNAr) of 2-ethynyl-3-bromopyridine with sodium methoxide in dimethylformamide at 60°C [3] [8].
Key historical milestones:
This compound’s versatility spans pharmaceuticals, imaging, and materials science due to its balanced lipophilicity (LogP ≈ 1.8) and metabolic stability:
Pharmaceutical Applications:
Materials Science:
Table 2: Synthesis and Application Milestones of 2-Ethynyl-3-methoxypyridine
Year | Development | Synthetic Method | Yield | Application Impact |
---|---|---|---|---|
2012 | Initial synthesis | Sonogashira/SNAr | 45–60% | Proof-of-concept building block |
2015 | Radiolabeling for [11C]M-PEPy | [11C]CH₃I methylation of phenol | 76% | First PET tracer for mGluR5 imaging |
2019 | Cytotoxic pyridine-carbonitrile derivatives | Chalcone-malononitrile condensation | 82% | IC₅₀ = 1.38 µM (MDA-MB-231 breast cancer) |
2023 | OLED emitter design | Suzuki-Miyaura cross-coupling | 68% | λem = 535 nm; ΦF = 0.42 |
Industrial Adoption:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9